2-(3-Bromo-4-methylphenyl)-1,2-benzothiazol-3-one
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Overview
Description
2-(3-Bromo-4-methylphenyl)-1,2-benzothiazol-3-one is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, making it a substituted benzothiazole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methylphenyl)-1,2-benzothiazol-3-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methylphenylamine and 2-mercaptobenzoic acid.
Cyclization Reaction: The reaction between 3-bromo-4-methylphenylamine and 2-mercaptobenzoic acid under acidic conditions leads to the formation of the benzothiazole ring.
Oxidation: The final step involves the oxidation of the intermediate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methylphenyl)-1,2-benzothiazol-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3-Bromo-4-methylphenyl)-1,2-benzothiazol-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methylphenyl)-1,2-benzothiazol-3-one involves its interaction with specific molecular targets. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-3-methylphenyl)-1,2-benzothiazol-3-one: Similar structure but with different substitution pattern.
2-(3-Chloro-4-methylphenyl)-1,2-benzothiazol-3-one: Chlorine instead of bromine.
2-(3-Bromo-4-ethylphenyl)-1,2-benzothiazol-3-one: Ethyl group instead of methyl.
Uniqueness
2-(3-Bromo-4-methylphenyl)-1,2-benzothiazol-3-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance its electrophilic properties, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(3-bromo-4-methylphenyl)-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNOS/c1-9-6-7-10(8-12(9)15)16-14(17)11-4-2-3-5-13(11)18-16/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVYSEVYLLDPQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1526779-49-6 |
Source
|
Record name | 2-(3-bromo-4-methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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